

1-(4-Methyl-pyridin-2-YL)-ethylamine IUPAC name

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Compound of Interest

Compound Name: 1-(4-Methyl-pyridin-2-YL)-ethylamine

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An In-depth Technical Guide to 1-(4-methylpyridin-2-yl)ethan-1-amine

Foreword

Prepared for researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 1-(4-methylpyridin-2-yl)ethan-1-amine. As a chiral amine featuring a substituted pyridine core, this compound represents a valuable building block in medicinal chemistry and synthetic applications. Its structural motifs are prevalent in a variety of biologically active molecules, making a thorough understanding of its properties, synthesis, and handling essential for its effective utilization. This document moves beyond a simple data summary, offering insights into the causality behind its chemical behavior and the strategic considerations for its application in research and development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. The compound is systematically named according to IUPAC conventions to ensure unambiguous communication.

The formal IUPAC name for the structure is 1-(4-methylpyridin-2-yl)ethan-1-amine. It is also commonly found in chemical databases and supplier catalogs under various synonyms.

Identifier	Value	Source
IUPAC Name	1-(4-methylpyridin-2-yl)ethan-1-amine	IUPAC Nomenclature
CAS Number	58088-63-4	BLD Pharm[1]
Molecular Formula	C ₈ H ₁₂ N ₂	ChemicalBook[2]
Canonical SMILES	CC1=CC(=NC=C1)C(C)N	PubChem
InChIKey	ORLGLBZRQYOWNA-UHFFFAOYSA-N	ChemicalBook[3]

Note: The compound exists as a racemate unless a specific stereoisomer is designated.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a compound dictate its behavior in experimental settings, from reaction conditions to analytical characterization.

Physicochemical Properties

These properties are critical for predicting solubility, membrane permeability, and appropriate handling procedures.

Property	Value	Source
Molecular Weight	136.19 g/mol	PubChem[4][5]
Appearance	Varies; often a liquid or low-melting solid	General Chemical Properties
Boiling Point	Not consistently reported; estimated >200 °C	Estimation
XLogP3-AA	0.6	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	2	PubChem[5]

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the molecule. The following data represents expected patterns for 1-(4-methylpyridin-2-yl)ethan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation. Key expected signals include:

- Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton at position 6 (adjacent to the nitrogen) will be the most downfield, while the protons at positions 3 and 5 will appear in a more shielded region.
- Ethylamine Methine (CH): A quartet (due to coupling with the adjacent methyl group) around δ 4.0-4.5 ppm. Its proximity to the electron-withdrawing pyridine ring and the nitrogen atom causes a significant downfield shift.
- Amine (NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm).[6][7][8] Its position is concentration and solvent-dependent. This signal will disappear upon D₂O exchange, a key diagnostic test.[7][9]
- Pyridine Methyl (CH₃): A sharp singlet around δ 2.2-2.4 ppm.
- Ethylamine Methyl (CH₃): A doublet (due to coupling with the methine proton) around δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton.

- Pyridine Carbons: Five signals in the range of δ 120-160 ppm. The carbon bearing the ethylamine group (C2) and the nitrogen-adjacent carbon (C6) will be the most downfield.
- Methine Carbon (CH): A signal around δ 50-55 ppm.
- Methyl Carbons: The pyridine methyl carbon will appear around δ 20-25 ppm, while the ethylamine methyl carbon will be slightly more shielded, appearing around δ 15-20 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

- N-H Stretch: Primary amines show a characteristic pair of medium-intensity bands in the $3300\text{-}3500\text{ cm}^{-1}$ region, corresponding to symmetric and asymmetric stretching modes.[7][9]
- C-H Stretch: Signals just below 3000 cm^{-1} for sp^3 C-H bonds and just above 3000 cm^{-1} for sp^2 C-H bonds of the pyridine ring.
- C=N and C=C Stretch: Aromatic ring stretching vibrations appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides fragmentation data.

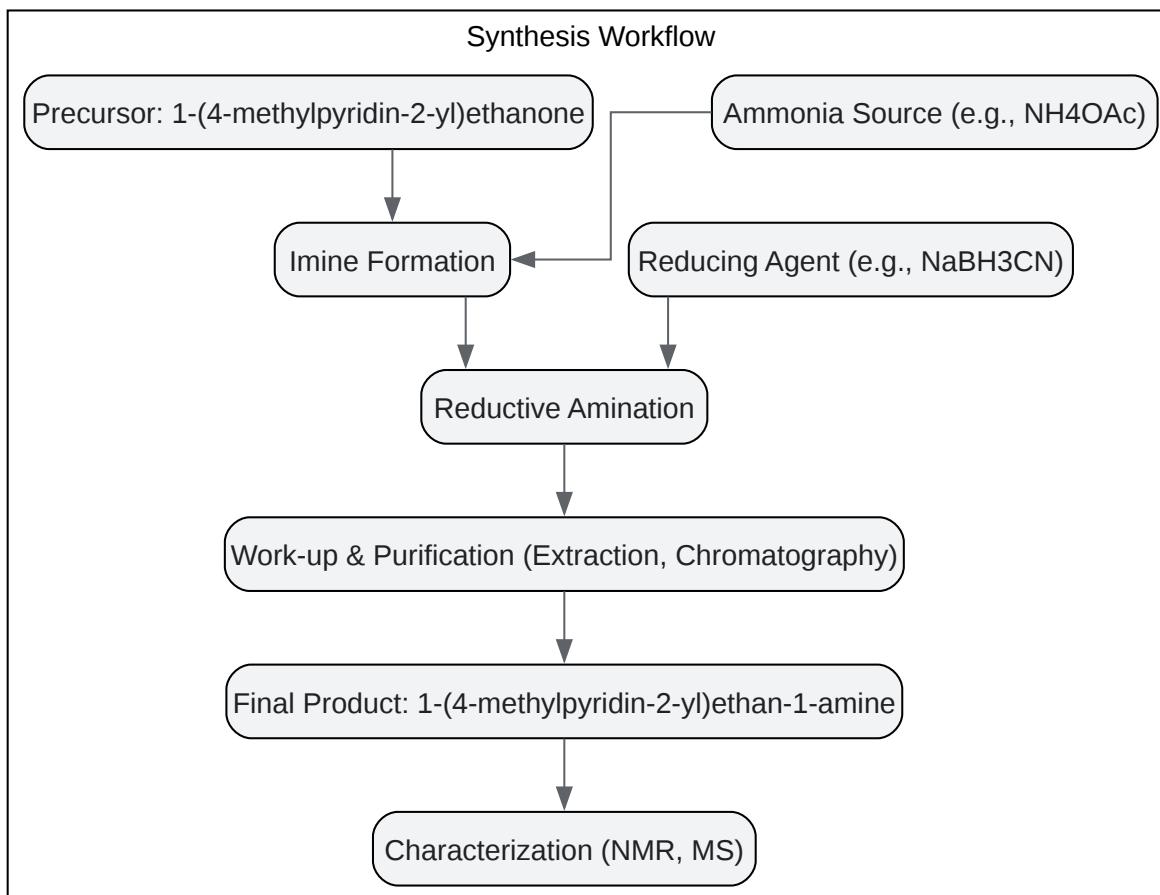
- Molecular Ion (M^+): A peak at $\text{m/z} = 136$, corresponding to the molecular weight. According to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of nitrogen atoms (in this case, one).[6][8]
- Key Fragmentation: The most common fragmentation pathway is α -cleavage, where the bond between the methine carbon and its adjacent methyl group breaks. This would result in the loss of a methyl radical ($\cdot\text{CH}_3$) to form a stable iminium cation at $\text{m/z} = 121$.

Synthesis and Reaction Chemistry

The synthesis of 1-(4-methylpyridin-2-yl)ethan-1-amine is most efficiently achieved through the reductive amination of its corresponding ketone precursor, 1-(4-methylpyridin-2-yl)ethanone. This method is widely applicable and allows for variations to produce related derivatives.

Synthetic Workflow

The overall process involves the formation of an imine intermediate from the ketone, followed by its in-situ reduction to the target amine.



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Caption: Synthetic workflow for 1-(4-methylpyridin-2-yl)ethan-1-amine.

Experimental Protocol: Reductive Amination

This protocol describes a standard laboratory procedure for the synthesis.

Materials:

- 1-(4-methylpyridin-2-yl)ethanone[10]

- Ammonium acetate (NH_4OAc)
- Methanol (MeOH)
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Imine Formation:** To a solution of 1-(4-methylpyridin-2-yl)ethanone (1.0 eq) in methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.
- **Reduction:** Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH_3CN is chosen as it is a mild reducing agent that selectively reduces the protonated imine over the ketone starting material, minimizing side reactions.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (as monitored by TLC/LC-MS).
- **Quenching and Extraction:** Carefully quench the reaction by adding water. Remove the methanol under reduced pressure. Add dichloromethane and saturated NaHCO_3 solution. Separate the organic layer. Extract the aqueous layer twice more with DCM.
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous Na_2SO_4 .
- **Purification:** Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of

DCM/Methanol (with 0.5% triethylamine to prevent streaking on the column) to yield the pure amine.

- Confirmation: Confirm the structure and purity of the final product using NMR and MS analysis as described in Section 2.2.

Applications in Drug Discovery and Chemical Synthesis

Pyridine-based amines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonds and participate in various intermolecular interactions with biological targets.

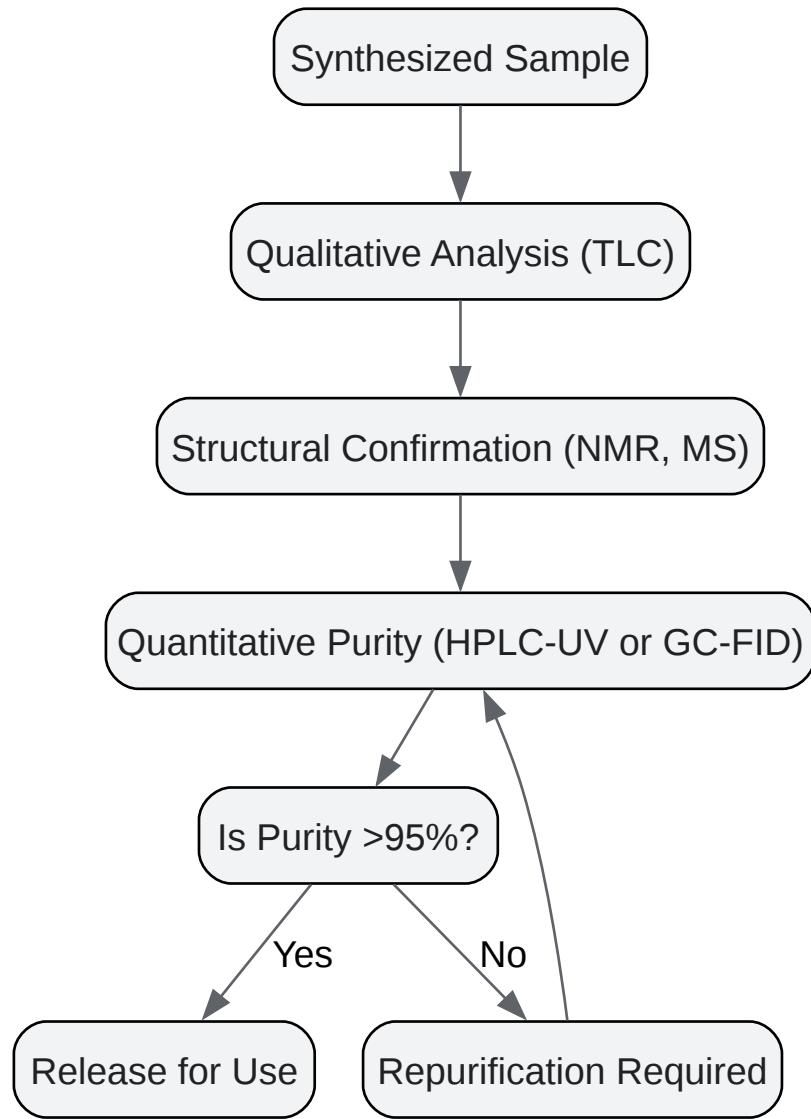
- Kinase Inhibitors: The pyridine-amine motif is a core component of numerous kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of the enzyme. N-(1,3-thiazol-2-yl)pyridin-2-amines, for instance, have been developed as potent inhibitors of KDR kinase.[11]
- Central Nervous System (CNS) Agents: The ability of small, relatively polar molecules to cross the blood-brain barrier makes this scaffold suitable for developing CNS-active agents. Related pyrazinone derivatives containing a substituted pyridin-3-ylamino group have been explored as antagonists for the corticotropin-releasing factor (CRF₁) receptor, a target for anxiety and depression.[12]
- Antiparasitic Agents: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricidal compounds for treating human filarial infections, highlighting the versatility of the pyridine-amine core in diverse therapeutic areas.[13]
- Synthetic Intermediate: As a chiral primary amine, it is an invaluable building block for creating more complex molecules.[14] It can be used in amide couplings, further alkylations, or as a ligand in catalysis. Its presence in agrochemicals and specialty chemicals also underscores its broad utility.[14]

Analytical Methodologies

Ensuring the purity and identity of the compound is critical for its use in any application, particularly in drug development.

Purity Assessment Workflow

A standard workflow ensures the material meets required specifications before use.



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Caption: Standard workflow for analytical quality control.

Protocol: Purity Determination by HPLC

Objective: To determine the purity of 1-(4-methylpyridin-2-yl)ethan-1-amine using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Conditions:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
- Gradient: 5% B to 95% B over 15 minutes
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 μ L
- Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Procedure:

- Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.
- Inject the prepared sample.
- Run the gradient method and collect the data.
- Analyze the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
- Self-Validation Note: The use of TFA in the mobile phase ensures that the amine is protonated, leading to sharper peaks and better chromatography. A blank injection (solvent only) should be run first to ensure no system peaks interfere with the analysis.

Safety, Handling, and Storage

Proper handling of any chemical is paramount to ensure laboratory safety. The information provided is based on data for structurally similar amines and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) for the material being used.[\[15\]](#)[\[16\]](#)

- Hazards: May be toxic if swallowed or in contact with skin.[15] Causes skin irritation and serious eye irritation or damage.[16][17] May cause respiratory irritation.[15][17]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume hood.[15]
- First Aid:
 - Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[15][16]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[16]
 - Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]
- Storage: Store in a tightly closed container in a dry, well-ventilated place.[16] The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[18] Store locked up.[15][16]
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[15][16]

Conclusion

1-(4-methylpyridin-2-yl)ethan-1-amine is a synthetically accessible and highly valuable compound for chemical and pharmaceutical research. Its combination of a substituted pyridine ring and a chiral primary amine function provides a versatile platform for constructing complex molecular architectures with diverse biological activities. A thorough understanding of its synthesis, characterization, and handling as detailed in this guide is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

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